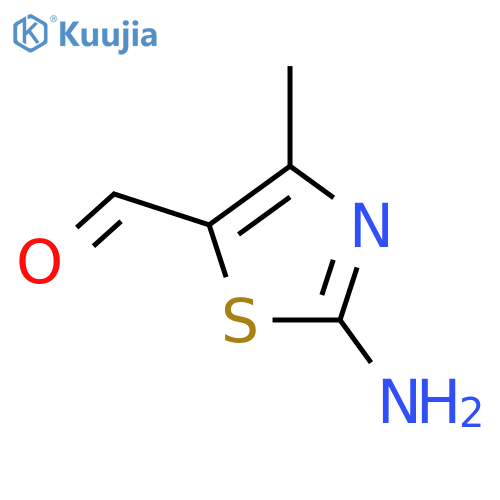

Cas no 89021-10-3 (5-Thiazolecarboxaldehyde,2-amino-4-methyl-)

89021-10-3 structure

商品名:5-Thiazolecarboxaldehyde,2-amino-4-methyl-

5-Thiazolecarboxaldehyde,2-amino-4-methyl- 化学的及び物理的性質

名前と識別子

-

- 5-Thiazolecarboxaldehyde,2-amino-4-methyl-

- 2-amino-4-methyl-1,3-thiazole-5-carbaldehyde

- 2-AMINO-4-METHYL-5-THIAZOLECARBOXALDEHYDE

- 2-Amino-4-methyl-5-thiazol-aldehyd

- 2-Amino-4-methyl-5-thiazolcarboxaldehyd

- 2-amino-4-methyl-5-thiazolecarbaldehyde

- 2-amino-4-methyl-thiazole-5-carbaldehyde

- 5-Thiazolecarboxaldehyde,2-amino-4-methyl

- AKOS006229720

- 2-amino-4-methylthiazole-5-carbaldehyde

- SCHEMBL13459256

- DTXSID30520362

- MFCD08460378

- 89021-10-3

-

- インチ: InChI=1S/C5H6N2OS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3,(H2,6,7)

- InChIKey: XHOMXSLMACCEEY-UHFFFAOYSA-N

- ほほえんだ: CC1=C(SC(=N1)N)C=O

計算された属性

- せいみつぶんしりょう: 142.02000

- どういたいしつりょう: 142.02008399g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- PSA: 84.22000

- LogP: 1.42740

5-Thiazolecarboxaldehyde,2-amino-4-methyl- セキュリティ情報

5-Thiazolecarboxaldehyde,2-amino-4-methyl- 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

5-Thiazolecarboxaldehyde,2-amino-4-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659083-5g |

2-Amino-4-methylthiazole-5-carbaldehyde |

89021-10-3 | 98% | 5g |

¥28593.00 | 2024-04-26 |

5-Thiazolecarboxaldehyde,2-amino-4-methyl- 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

89021-10-3 (5-Thiazolecarboxaldehyde,2-amino-4-methyl-) 関連製品

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量